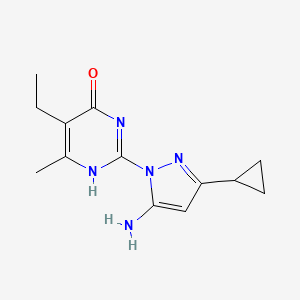
4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine
Vue d'ensemble
Description
4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound characterized by a pyrimidin-2-amine core substituted with a 4-(trifluoromethyl)phenyl group. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)aniline and a suitable pyrimidin-2-amine derivative.
Reaction Conditions: The reaction is often carried out under acidic conditions, using a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the formation of the pyrimidin-2-amine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidin-2-amine core, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, or halides, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyrimidin-2-amines.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: Medicine: The compound's derivatives are explored for their pharmacological properties, including potential anticancer and antimicrobial activities. Industry: It is used in the production of agrochemicals and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)aniline: Similar in structure but lacks the pyrimidin-2-amine core.
2-Aminopyrimidine derivatives: Similar core structure but different substituents.
Uniqueness: The presence of the trifluoromethyl group in the phenyl ring of 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine provides unique chemical and physical properties, such as increased electronegativity and stability, which are not found in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCITONQLPHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one](/img/structure/B7856600.png)

![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7856615.png)
![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one](/img/structure/B7856619.png)

![8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B7856635.png)
![7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856642.png)
![7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856645.png)
![7-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856647.png)
![7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856664.png)
![3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856670.png)
![3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856677.png)
![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B7856685.png)
![(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime](/img/structure/B7856693.png)
